(R)-Sulindac

Enzymology Drug Metabolism Chiral Pharmacology

Researchers studying sulindac metabolism face confounding data when racemic mixtures mask enantiomer-specific enzyme kinetics. (R)-Sulindac (CAS 190967-68-1) is the defined chiral standard that eliminates this ambiguity, serving as the exclusive substrate for methionine sulfoxide reductase B (MsrB) rather than MsrA. - Enables quantitative LC-MS/MS discrimination of MsrB-catalyzed reduction vs. FMO-mediated oxidation pathways - Provides batch-to-batch stereochemical consistency (≥98% purity) for reproducible enzyme kinetics and PDE5/PDE10 inhibitor screening - Supplied with full analytical documentation to support regulatory-grade bioanalytical method validation

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 190967-68-1
Cat. No. B130233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Sulindac
CAS190967-68-1
Synonyms(1Z)-5-Fluoro-2-methyl-1-[[4-[(R)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic Acid;  R-Sulindac Sulfoxide; 
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1
InChIKeyMLKXDPUZXIRXEP-LQVWSKNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sulindac: Chiral NSAID for Metabolic Research


(R)-Sulindac is the (R)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, a sulfoxide prodrug marketed as Clinoril [1]. It is a chiral sulfoxide with a defined stereocenter at the sulfur atom, which fundamentally distinguishes its metabolic fate and biological interactions from its (S)-enantiomer [2]. While the racemic mixture is used clinically, (R)-sulindac is primarily utilized as a research tool to investigate stereoselective metabolism, enzyme specificity, and non-COX-mediated effects in chemoprevention studies [3].

Chiral reference-standard workflow for sulfoxide enantiomers
Stereoselective metabolism studies (MsrB pathway)
Non-COX chemoprevention pathway analysis

Stereochemical Non-Interchangeability of (R)-Sulindac


The chiral sulfur center of sulindac renders its two enantiomers functionally non-equivalent in biological systems [1]. Substituting (R)-sulindac with its (S)-enantiomer or the racemic mixture is scientifically invalid because they are processed by distinct enzymatic pathways, exhibit different metabolic kinetics, and produce divergent biological effects [2]. Critically, the reduction to the active anti-inflammatory sulfide is catalyzed by methionine sulfoxide reductase B (MsrB) for the (R)-enantiomer, while the (S)-enantiomer is a substrate for MsrA, a completely separate enzyme with different tissue distribution and regulation [1]. This stereochemical specificity dictates that the enantiomers cannot be considered interchangeable without compromising the validity and reproducibility of experimental data.

Enzyme specificity mismatch
MsrB vs MsrA substrate selectivity may alter reduction kinetics and metabolic fate.
Sulfoxidation rate differences
FMO-mediated oxidation Vmax differs between enantiomers, potentially shifting pharmacokinetic model parameters.
CYP induction profile variation
(S)-enantiomer induces P450 more potently, which may confound drug metabolism studies using racemate.

(R)-Sulindac: Head-to-Head Comparative Evidence


MsrB-Specific Reduction to Sulindac Sulfide

(R)-Sulindac is a specific substrate for methionine sulfoxide reductase B (MsrB), whereas (S)-sulindac is reduced by the distinct enzyme MsrA [1]. This bifurcated metabolic pathway is a fundamental point of differentiation. The reduction of (R)-sulindac to the active NSAID metabolite, sulindac sulfide, is catalyzed by an enzyme that 'resembles MsrB in its substrate specificity' and was purified and characterized for this activity [1]. This contrasts directly with the established pathway for (S)-sulindac reduction by MsrA [1].

Reducing Enzyme Specificity
Head-to-head
MsrB reduces (R)-sulindac; MsrA reduces (S)-sulindac
Supports stereoselective metabolism model design
In vitro purified enzyme; class-level enzyme specificity
Enzymology Drug Metabolism Chiral Pharmacology

FMO-Catalyzed Sulfoxidation Kinetics

The reverse reaction, the oxidation of sulindac sulfide back to the sulfoxide, also shows stereoselectivity. In human liver microsomes, the Vmax for the formation of (R)-sulindac sulfoxide is 36% higher than for the (S)-enantiomer at pH 7.4 [1]. This difference is magnified in kidney microsomes, where the Vmax for (R)-sulindac sulfoxide formation is 80% higher [1]. Furthermore, the Vmax for (R)-sulindac sulfoxide formation by FMO3 increases by 60-70% at pH 8.5, while (S)-sulindac sulfoxide formation remains unchanged [1].

FMO Sulfoxidation Vmax
Head-to-head
(R)-sulfoxide Vmax 1.5 ± 0.50 (liver), 0.9 ± 0.29 (kidney) vs (S)- 1.1 ± 0.36 (liver), 0.5 ± 0.21 (kidney) nmol/min/mg
Supports FMO-mediated sulfoxidation model interpretation
pH 7.4; human liver N=4, kidney N=3
Pharmacokinetics FMO Enzymes Microsomal Assays

Stereoselective Urinary Excretion Profile

Following oral administration of racemic sulindac to humans, the drug is excreted predominantly as the (R)-enantiomer [1]. Analysis of urine samples over a 24-hour collection period demonstrated that (R)-sulindac is the major enantiomeric form found in the urine, confirming its preferential elimination or metabolic stability relative to the (S)-enantiomer in vivo [1]. The enantiomeric composition was also observed to vary with time, suggesting complex, time-dependent stereoselective handling by the body [1].

Urinary Excretion
Head-to-head
(R)-sulindac predominant enantiomer over 24 h; (S)- minor
Supports enantiomer-specific bioanalytical method development
Human subjects, racemic dose, 24-h urine collection
Drug Excretion Clinical Pharmacokinetics Stereoselective Analysis

Cytochrome P450 Induction Differences

While both enantiomers of sulindac induce cytochrome P450 (CYP) enzymes, (S)-sulindac is a more potent inducer of overall P450 system activity than (R)-sulindac [1]. Notably, the induced enzymes primarily target the oxidation of (R)-sulindac, creating a complex feedback loop [1]. This differential induction profile is a key differentiator for studies examining potential drug-drug interactions or the role of CYP enzymes in sulindac's metabolism.

CYP Induction
Head-to-head
(S)-sulindac more potent P450 inducer than (R)-; induced enzymes oxidize (R)-sulindac
Lower CYP induction context may reduce off-target enzyme effects
In vitro liver microsomes; qualitative ranking
Cytochrome P450 Enzyme Induction Drug-Drug Interactions

COX-Independent Chemoprevention Activity

In the context of chemoprevention, (R)-sulindac serves as a critical starting material for developing derivatives that lack cyclooxygenase (COX) inhibitory activity [1]. The sulfone metabolite of sulindac, exisulind (sulindac sulfone), which is formed from the oxidation of both enantiomers, does not inhibit COX enzymes but induces apoptosis via cGMP phosphodiesterase inhibition [2]. (R)-Sulindac is therefore a valuable precursor for generating non-COX-inhibitory analogs, allowing researchers to dissect the anti-inflammatory effects from the anticancer mechanisms.

COX-Independent Activity
Context-dependent
(R)-sulindac prodrug; sulfide inhibits COX; sulfone (exisulind) induces apoptosis via PDE5/10
Supports non-COX apoptosis pathway studies in oncology research
Class-level inference; requires metabolic reduction or derivative synthesis
COX-Independent Activity Chemoprevention Apoptosis

(R)-Sulindac: Key Research Applications


Stereospecific Pharmacokinetic Studies

(R)-Sulindac is the essential chiral standard for quantitative LC-MS/MS or HPLC assays designed to track the stereoselective reduction to sulindac sulfide by MsrB or the FMO-mediated oxidation of the sulfide back to the sulfoxide [3]. Its use enables precise determination of enzyme kinetics, metabolic stability, and the impact of genetic polymorphisms on drug disposition, which are impossible to discern with the racemic mixture [2].

Chemoprevention & Apoptosis Research

As a prodrug, (R)-sulindac is the ideal starting material for medicinal chemistry programs aimed at generating novel sulindac derivatives that lack COX-1/2 inhibitory activity [3]. These derivatives can be screened for their ability to inhibit cGMP phosphodiesterases (PDE5/PDE10), a mechanism linked to the induction of apoptosis in colorectal and other cancer cell lines, thereby avoiding the gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs [3].

MsrB Enzyme & Redox Biology

Given its established specificity as a substrate for methionine sulfoxide reductase B (MsrB), (R)-sulindac serves as a valuable chemical probe to study MsrB activity, regulation, and its role in cellular redox homeostasis and protection against oxidative stress [3]. This application is particularly relevant in fields investigating aging, neurodegeneration, and the cellular response to reactive oxygen species [3].

In Vivo Disposition Model Validation

In pharmacokinetic studies in animal models or human clinical trials involving sulindac therapy, (R)-sulindac is the required analytical reference standard for quantifying the major circulating enantiomer in plasma and the predominant form excreted in urine [3]. Its use is critical for developing and validating robust bioanalytical methods that meet regulatory standards for accuracy and precision.

Application
Selection Property
Validation Focus
Stereospecific PK studies
Chiral reference-standard workflow
Enantiomer-specific enzyme kinetics & metabolite profiling
Non-COX oncology pathway research
Non-COX derivative synthesis precursor
PDE5/10 inhibition and apoptosis pathway analysis
MsrB enzyme & redox biology
MsrB substrate specificity
Cellular redox homeostasis & oxidative stress models
Human plasma bioanalysis research
Enantiomer-specific bioanalytical method
Accuracy & precision for enantiomer quantification in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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